N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide is a synthetic organic compound that has gained attention in various scientific fields, including medicinal chemistry and biochemistry. This compound features a complex structure characterized by a chlorophenyl group, a ureido linkage, and a methoxybenzamide moiety. Its unique chemical composition suggests potential applications in drug development and other biological studies.
The compound can be sourced from chemical suppliers and is often used in research settings due to its specific structural properties. Its chemical identification number is 1207006-69-6, which facilitates its procurement for laboratory use .
This compound falls under the category of amides, specifically methoxybenzamides. It is also classified as a ureido compound due to the presence of the ureido functional group, which can influence its biological activity and reactivity in chemical processes.
The synthesis of N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide typically involves multi-step procedures. A common synthetic route includes the reaction of 2-chlorophenyl isocyanate with 3-aminophenyl-2-methoxybenzamide. This reaction is usually conducted in organic solvents such as dichloromethane or tetrahydrofuran, utilizing bases like triethylamine to facilitate the formation of the ureido linkage.
N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide has a complex molecular structure that can be represented as follows:
The structure consists of:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide can participate in several types of chemical reactions:
The mechanism of action for N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide is not fully elucidated but may involve interactions with specific biological targets, potentially influencing pathways related to cell growth or apoptosis. The presence of the ureido linkage suggests that it may act similarly to other urea-based compounds that modulate enzyme activities or receptor interactions.
N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide has potential applications in:
The unique structural features of this compound provide avenues for further research into its biological activity and potential therapeutic applications.
Benzamide derivatives constitute a privileged scaffold in pharmaceutical development, demonstrating broad bioactivity across therapeutic domains. Early benzamide-based drugs targeted neurological disorders, leveraging the scaffold’s ability to penetrate the central nervous system while maintaining metabolic stability. The 2-methoxybenzamide subunit, in particular, enhances hydrogen-bonding capacity and modulates electron distribution within the aromatic system, influencing target recognition and binding kinetics [3]. This structural motif facilitates interactions with diverse biological targets, including enzymes, receptors, and ion channels, contributing to its prominence in drug discovery pipelines.
Table 1: Therapeutic Applications of Representative Benzamide Derivatives
Compound Name | Therapeutic Class | Key Structural Features | Biological Target |
---|---|---|---|
Glibenclamide (Glyburide) | Antidiabetic | Chlorobenzamide + cyclohexylurea | Sulfonylurea receptor (SUR) |
Ketoprofen | NSAID (Anti-inflammatory) | Benzoyl moiety + propionic acid | Cyclooxygenase (COX-1/COX-2) |
T116734* | Early-discovery compound | 2-Chloro-3-methoxybenzamide | Not fully characterized |
EVT-4368141* | Screening compound | 4-(Phenylsulfonylamino)benzamide | Under investigation |
*Examples from screening libraries illustrate ongoing benzamide exploration [1] [5].
The structural plasticity of the benzamide core allows extensive derivatization, enabling fine-tuning of physicochemical properties. For instance, substitutions on the benzamide ring profoundly influence solubility, permeability, and metabolic stability. Electron-donating groups (e.g., methoxy at the ortho position) enhance resonance stabilization and alter dipole moments, potentially improving membrane penetration—a critical factor for central nervous system-active agents. Conversely, electron-withdrawing groups (e.g., chlorine) can increase oxidative stability and modulate pKa values, thereby influencing ionization states under physiological conditions [3] . This adaptability underscores the benzamide scaffold’s enduring value in addressing evolving drug discovery challenges.
Urea functionalities (-NH-C(=O)-NH-) serve as versatile molecular connectors in pharmacologically active compounds, enabling critical interactions with biological targets through hydrogen bonding and dipole formation. The urea carbonyl acts as a strong hydrogen bond acceptor, while the N-H protons serve as donors, facilitating bidentate binding to complementary residues in enzyme active sites or receptor pockets. This dual hydrogen-bonding capability often enhances binding affinity and selectivity relative to simpler amide or carbamate linkers [2]. Furthermore, urea groups impart conformational rigidity due to partial double-bond character in the C-N bonds (resonance stabilization), restricting rotational freedom and reducing the entropic penalty upon target binding.
Table 2: Conformational and Physicochemical Properties of Diaryl Ureas
Conformation Type | Representative Structure | Dominant Features | Biological Implications |
---|---|---|---|
trans,trans | N,N′-Diaryl unsubstituted ureas | Extended aromatic rings | Optimal for linear binding pockets |
cis,cis | N,N′-Diaryl-N,N′-dialkyl ureas | Stacked aromatic rings (π-π interaction) | Enhanced affinity for hydrophobic sites |
trans,cis | N-Monoalkyl-N′-aryl ureas | Intermediate flexibility | Adaptable binding to diverse targets |
Conformational preferences significantly influence biological activity. Unsubstituted diaryl ureas predominantly adopt a trans,trans conformation, positioning their aromatic rings in an extended orientation suitable for engaging with linear protein domains. N-Alkylation, however, induces a switch to the cis,cis conformation, promoting face-to-face stacking of aromatic rings via π-π interactions [2]. This conformational switching, validated through X-ray crystallography and nuclear magnetic resonance studies, provides a strategic tool for optimizing ligand-receptor complementarity. For example, in kinase inhibitors like sorafenib analogues, the cis,cis urea conformation enhances binding to hydrophobic pockets adjacent to the adenosine triphosphate binding site, contributing to nanomolar potency against targets like vascular endothelial growth factor receptors .
The molecular hybridization strategy underpinning N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-methoxybenzamide merges complementary pharmacophoric elements to exploit synergistic bioactivity. The 2-methoxybenzamide moiety contributes hydrogen-bonding capability, moderate lipophilicity, and metabolic stability, while the 2-chlorophenylurea fragment introduces conformational control, additional hydrogen-bonding motifs, and distinct steric and electronic properties. This intentional fusion aims to create a novel chemical entity capable of engaging with complex or multi-domain biological targets inaccessible to simpler scaffolds [1] [9].
Scaffold hybridization facilitates bioisosteric optimization—a process where structural elements are replaced with functionally equivalent units to improve properties while retaining biological activity. The ureido-benzamide core serves as an adaptable platform for such modifications. For instance, the ethylene bridge between the benzamide nitrogen and the urea in closely related structures can be replaced with rigid aromatic spacers to influence conformational dynamics and π-π stacking potential, as observed in benzothiophene-urea hybrids exhibiting potent antiproliferative effects [9]. Computational scaffold-hopping approaches further enable the identification of bioisosteric replacements for specific ring systems within the hybrid, expanding accessible chemical space while preserving critical pharmacophore geometry [10].
The hybridization approach also addresses key drug development challenges. By combining fragments with balanced physicochemical properties, the resulting hybrids often exhibit improved solubility and permeability profiles compared to their individual components. For example, the 2-methoxy group on the benzamide enhances aqueous solubility relative to unsubstituted benzamides, counteracting the hydrophobicity imparted by the chlorinated aryl urea. Simultaneously, the urea’s hydrogen-bonding capacity can mitigate excessive lipophilicity, potentially enhancing bioavailability. This balance is critical for compounds targeting intracellular or central nervous system targets, where optimal log P values (typically 2–4) and topological polar surface areas (<90 Ų) govern passive diffusion across biological membranes [2] . Consequently, ureido-benzamide hybrids represent a rationally designed scaffold class with significant potential for generating drug candidates across therapeutic areas, including oncology, neuroscience, and infectious diseases.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1